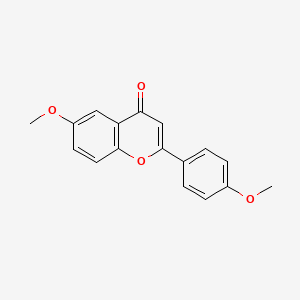

6,4'-Dimethoxyflavone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-methoxy-2-(4-methoxyphenyl)-1-benzopyran-4-one is a member of flavonoids and an ether.

Actividad Biológica

6,4'-Dimethoxyflavone is a methoxylated flavonoid known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic effects, particularly in cancer treatment and anti-inflammatory applications. Understanding its biological activity involves examining its mechanisms of action, efficacy in various models, and the structure-activity relationship (SAR) that influences its pharmacological properties.

Chemical Structure

The chemical formula of this compound is C17H14O4. Its structure features two methoxy groups at the 6 and 4' positions of the flavone backbone, which significantly influences its biological activity.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study focused on the compound's activity against HL60 leukemia cells revealed an IC50 value of approximately 36 μM, indicating a moderate level of potency compared to other flavonoids .

The mechanisms through which this compound exerts its antiproliferative effects include:

- Inhibition of Cell Cycle Progression: The compound has been shown to induce cell cycle arrest, particularly at the G2/M phase, thereby preventing cancer cell division.

- Induction of Apoptosis: It promotes apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity: Like many flavonoids, it possesses free radical scavenging properties that contribute to its protective effects against oxidative stress .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in inflammatory responses .

Structure-Activity Relationship (SAR)

The structural configuration of this compound plays a critical role in its biological activity. Studies indicate that the presence and position of methoxy groups significantly affect the compound's potency. For instance:

- Compounds with fewer methoxy substitutions generally exhibit higher antiproliferative activity.

- The introduction of hydroxyl groups at specific positions can enhance or diminish activity depending on their spatial orientation relative to other functional groups .

In Vitro Studies

-

Study on HL60 Cells:

- Objective: To evaluate the antiproliferative effect of this compound.

- Findings: The compound showed an IC50 of 36 μM, indicating effective inhibition of cell proliferation.

- Mechanism: Induction of apoptosis was confirmed through flow cytometry analysis.

-

Anti-inflammatory Activity:

- Objective: To assess the inhibitory effects on inflammatory markers.

- Findings: Significant reduction in TNF-alpha and IL-6 levels was observed in treated macrophage cells.

Comparative Analysis with Other Flavonoids

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | 36 | Antiproliferative in HL60 cells |

| 5-Methoxyflavone | 48 | Moderate antiproliferative activity |

| 5,3',4'-Trihydroxyflavone | 28 | High antiproliferative activity |

This table illustrates how variations in chemical structure influence biological potency among different flavonoids.

Aplicaciones Científicas De Investigación

Biological Activities

1. Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of 6,4'-dimethoxyflavone. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. For instance, research indicates that flavonoids can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes .

2. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory effects in vitro. It inhibits pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases. Studies have shown that this compound can reduce inflammation markers in cell cultures exposed to inflammatory stimuli .

3. Anticancer Properties

This compound exhibits potential anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In vitro studies have indicated that it can suppress the proliferation of various cancer cell lines, including breast and prostate cancer cells . The mechanism involves modulation of signaling pathways related to cell survival and apoptosis .

Case Studies

Pharmacological Applications

1. Drug Development

The therapeutic potential of this compound suggests its application in drug development for conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders. Its ability to modulate multiple biological pathways makes it an attractive candidate for multi-target therapies.

2. Nutraceuticals

Given its health benefits, there is potential for incorporating this compound into dietary supplements aimed at enhancing overall health and preventing chronic diseases.

Propiedades

Fórmula molecular |

C17H14O4 |

|---|---|

Peso molecular |

282.29 g/mol |

Nombre IUPAC |

6-methoxy-2-(4-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)17-10-15(18)14-9-13(20-2)7-8-16(14)21-17/h3-10H,1-2H3 |

Clave InChI |

ANVFDWBCVDQNEZ-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC |

Sinónimos |

6-Methoxy-2-(4-Methoxy-phenyl)-Chromen-4-one |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.